ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate
Description
Ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate is a benzoate ester derivative featuring a conjugated enamine system with nitro and methoxyimino substituents. The (1E,3E) configuration denotes trans orientations of the double bonds at positions 1 and 3 of the propenyl chain. This compound’s structural complexity arises from the interplay of electron-withdrawing groups (nitro, methoxyimino) and the aromatic benzoate core, which may influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
ethyl 4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-3-21-13(17)10-4-6-11(7-5-10)14-8-12(16(18)19)9-15-20-2/h4-9,15H,3H2,1-2H3/b12-9-,14-8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRPPOHADGTPPB-YCDCODFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C/C(=C/NOC)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Nitropropene Intermediate: The reaction begins with the nitration of a suitable propene derivative to form a nitropropene intermediate.
Methoxyimino Addition: The nitropropene intermediate undergoes a reaction with methoxyamine to introduce the methoxyimino group.
Coupling with Benzoate: The final step involves coupling the methoxyimino-nitropropene intermediate with ethyl 4-aminobenzoate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate involves its interaction with specific molecular targets. The nitro and methoxyimino groups may play a crucial role in its biological activity by interacting with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The compound’s closest analogs include ethyl benzoate derivatives with variations in the substituents on the amino-propenyl chain or aromatic ring. Key examples from the evidence include:
a) Ethyl 4-{[(1E)-3-(4-Methoxyphenyl)-3-Oxoprop-1-en-1-yl]Amino}Benzoate (CAS 143589-97-3)
- Structure: Features a 4-methoxyphenyl ketone group instead of the nitro and methoxyimino substituents.
- Properties: The electron-donating methoxy group on the phenyl ring enhances solubility in polar organic solvents, contrasting with the main compound’s nitro group, which likely reduces solubility in non-polar media .
b) I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)Pentylthio)Benzoate)
- Structure : Contains a thioether-linked isoxazole moiety.
- Such structural differences could lead to divergent biological targets, such as enzyme inhibition vs. pesticidal activity .
c) Pyriminobac-Methyl (Methyl 2-((4,6-Dimethoxy-2-Pyrimidinyl)Oxy)-6-(1-(Methoxyimino)Ethyl)Benzoate)
- Structure: Shares the methoxyimino group but incorporates a pyrimidinyloxy substituent.
- Application: Used as a herbicide, suggesting that the methoxyimino group may play a role in disrupting plant enzymatic processes.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- The target compound’s nitro group likely reduces water solubility compared to ethoxylated derivatives ().
- The methoxyimino group may enhance thermal stability relative to simple ethyl 4-aminobenzoate .
a) Enzyme Inhibition Potential
Compounds like 2d and 2e (), which contain diethylaminoethyl and fluorophenyl groups, inhibit Trypanothione Reductase in Leishmania parasites. The target compound’s nitro group could similarly interact with redox-active enzyme sites, though its efficacy would depend on substituent positioning and electronic effects .
b) Pesticidal Activity
Pyriminobac-methyl () and related herbicides highlight the role of methoxyimino groups in disrupting plant metabolism. The target compound’s nitro group may confer additional herbicidal or fungicidal activity through free radical generation or electrophilic attack .
Biological Activity
Ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate, also known by its CAS number 338422-90-5, is a complex organic compound with significant biological activity. This article delves into its synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3O5, with a molar mass of approximately 293.28 g/mol. The compound features a nitropropene moiety and a methoxyimino group, which are critical for its biological activity. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Methoxyimino Group : This is achieved by reacting a suitable aldehyde with methoxyamine in the presence of a base.
- Introduction of the Nitro Group : Nitration reactions using nitric acid and sulfuric acid are commonly employed.
- Condensation : The nitro compound is condensed with an appropriate alkene under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key points include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, effectively blocking their activity.
- Binding Affinity : The presence of the nitro and methoxyimino groups enhances binding affinity and specificity towards biological targets.
- Stability and Bioavailability : The trifluoromethoxy group contributes to the compound's stability and bioavailability, making it more effective in biological systems.
Biological Activity
Research indicates that this compound exhibits potential antimicrobial properties due to its structural similarities with known sulfa drugs. Its mechanism may involve:
- Inhibition of Bacterial Enzymes : The compound may interfere with nucleic acid synthesis or inhibit bacterial enzymes critical for survival.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Ishida et al. (2006) | Demonstrated that nitro-substituted benzoates exhibit enhanced antibacterial activity compared to their unsubstituted counterparts. |
| Vinodkumar et al. (2008) | Found that derivatives with methoxyimino groups showed increased efficacy against resistant bacterial strains. |
| Rida et al. (2005) | Reported on the synthesis of related compounds that displayed significant inhibitory effects on enzyme activity in vitro. |
Q & A
Q. How can researchers address discrepancies in synthetic yields reported across studies?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading) .
- Green chemistry metrics : Compare atom economy and E-factors to identify inefficiencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
